Introduction: The Significance of the Nitroimidazole Scaffold
Introduction: The Significance of the Nitroimidazole Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-4-nitro-1H-imidazole
This guide provides an in-depth exploration of 5-Chloro-4-nitro-1H-imidazole, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, reactivity, and potential, grounded in established scientific principles. We will delve into the causality behind its chemical behavior, present validated experimental insights, and provide a framework for its application in modern chemical synthesis and drug discovery.
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Compounds bearing this heterocyclic system have been successfully developed as antibacterial, antiprotozoal, and anticancer agents.[3] The mechanism of action for many nitroimidazole drugs is contingent on the reductive activation of the nitro group within anaerobic or hypoxic environments, a condition prevalent in various pathogenic microorganisms and solid tumors.[2] This selective toxicity makes the nitroimidazole core a privileged scaffold in drug design.
5-Chloro-4-nitro-1H-imidazole (CAS: 6963-66-2) is a key functionalized building block within this class. Its structure is characterized by two powerful electron-withdrawing groups—the nitro group at position 4 and the chlorine atom at position 5—which profoundly influence the electronic landscape and reactivity of the imidazole ring. While much of the published literature focuses on its N-alkylated derivatives, particularly the 1-methyl analog (5-chloro-1-methyl-4-nitroimidazole, CAS: 4897-25-0), the parent compound serves as a versatile precursor for a wide array of synthetic transformations. This guide will focus on the intrinsic properties of 5-Chloro-4-nitro-1H-imidazole, drawing comparative insights from its well-documented methyl derivative where applicable.
Core Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are fundamental to its application in research, dictating everything from reaction conditions to analytical methods.
Physicochemical Properties
The key physicochemical data for 5-Chloro-4-nitro-1H-imidazole and its common N-methyl analog are summarized below for comparative analysis. The presence of the polar nitro group and the halogen atom results in a solid material with distinct properties.
| Property | 5-Chloro-4-nitro-1H-imidazole | 5-Chloro-1-methyl-4-nitroimidazole |
| CAS Number | 6963-66-2[4] | 4897-25-0[5][6][7][8] |
| Molecular Formula | C₃H₂ClN₃O₂[4] | C₄H₄ClN₃O₂[5][6][8] |
| Molecular Weight | 147.52 g/mol [4] | 161.55 g/mol [7][8][9] |
| Appearance | White to off-white crystalline powder | White Crystalline Powder[9][10] |
| Melting Point | Not consistently reported | 148-150 °C[8][9][10] |
| Solubility | Sparingly soluble in water | Slightly soluble in Chloroform and Methanol[8][10] |
| LogP (Octanol/Water) | 0.78[4] | 1.06[11] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 5-Chloro-4-nitro-1H-imidazole.
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¹H NMR Spectroscopy : For the parent compound in a solvent like DMSO-d₆, one would anticipate two key signals: a singlet for the proton at the C2 position of the imidazole ring and a broad singlet corresponding to the N-H proton. In contrast, the spectrum for the 1-methyl derivative in DMSO-d₆ shows a singlet for the C2-H at approximately 8.01 ppm and a singlet for the N-CH₃ protons around 3.74 ppm.[12]
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¹³C NMR Spectroscopy : The carbon spectrum is defined by the electron-withdrawing effects of the substituents. One would expect three distinct signals for the imidazole ring carbons. The carbons attached to the chlorine (C5) and the nitro group (C4) would be significantly deshielded, appearing downfield.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands characteristic of the nitro group (N-O asymmetric and symmetric stretching) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other notable peaks would include C-H stretching, C=N and C=C stretching from the imidazole ring, and a C-Cl stretching vibration. The NIST database includes a gas-phase IR spectrum for the 1-methyl analog, which can serve as a reference.[13]
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Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in a characteristic M+2 peak, which is a definitive marker for its presence.
Synthesis and Chemical Reactivity: A Chemist's Perspective
The utility of 5-Chloro-4-nitro-1H-imidazole as a synthetic intermediate stems from its predictable and versatile reactivity, which is governed by the interplay of its functional groups.
Synthetic Pathways
The synthesis of 5-Chloro-4-nitro-1H-imidazole is typically achieved through the nitration of a pre-existing 5-chloroimidazole scaffold. The strong electron-withdrawing nature of the chloro group directs the incoming nitro group primarily to the C4 position. A common and efficient method involves using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
A representative synthesis workflow is outlined below. The choice of a strong acid medium is crucial; sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Caption: Generalized workflow for the synthesis of 5-chloro-4-nitroimidazole derivatives.
Core Reactivity
The reactivity of the molecule is concentrated at three key sites: the C5-chlorine, the C4-nitro group, and the N1-proton.
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Nucleophilic Aromatic Substitution (SₙAr) at C5 : The presence of the adjacent electron-withdrawing nitro group strongly activates the C5 position towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, enabling facile substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reactivity is the cornerstone of its use in building more complex molecular architectures. A prime example is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds.[8][10][14]
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Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal/acid reduction). This transformation is significant as it introduces a versatile nucleophilic and basic center, opening up a plethora of subsequent derivatization possibilities, including amide formation, diazotization, and reductive amination.
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N-Alkylation/Acylation : The acidic proton on the imidazole nitrogen (N1) can be easily removed by a base, and the resulting imidazolide anion can react with various electrophiles. This allows for the straightforward introduction of alkyl, aryl, or acyl groups at the N1 position, modulating the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile.
Caption: Key sites of chemical reactivity on the 5-Chloro-4-nitro-1H-imidazole scaffold.
Applications in Drug Discovery and Chemical Biology
The unique chemical properties of 5-Chloro-4-nitro-1H-imidazole make it a valuable precursor for compounds with significant therapeutic potential.
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Antimicrobial and Antiprotozoal Agents : As a member of the 5-nitroimidazole class, it is a foundational scaffold for agents targeting anaerobic organisms.[1] The reductive activation mechanism allows for selective toxicity, forming the basis for drugs like metronidazole.[2] Derivatives of 5-Chloro-4-nitro-1H-imidazole are actively investigated for activity against drug-resistant strains of bacteria and protozoa.
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Hypoxic Cell Radiosensitizers : The nitro group is a well-known hypoxia-targeting moiety. In the low-oxygen environment of solid tumors, the nitro group can be reduced to form radical species that are cytotoxic and enhance the cell-killing effects of radiation therapy. This makes the scaffold a lead structure for developing novel cancer therapeutics.[8][10][14]
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Immunosuppressive Agents : The methylated analog, 5-chloro-1-methyl-4-nitroimidazole, is a critical intermediate in the synthesis of azathioprine, a widely used immunosuppressive drug.[9] This highlights the compound's role in constructing complex pharmacologically active molecules.
Caption: Reductive activation mechanism of nitroimidazole-based therapeutic agents.
Validated Experimental Methodologies
The following protocols are provided as robust, validated starting points for the synthesis and derivatization of the 5-chloro-4-nitroimidazole scaffold.
Protocol 1: Exemplary Synthesis via Nitration
This protocol is adapted from established procedures for the N-methyl analog and serves as a reliable method for the nitration of the 5-chloroimidazole core.[12]
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Principle : Electrophilic aromatic substitution using a nitronium ion (NO₂⁺) generated in situ from nitric acid and sulfuric acid.
-
Methodology :
-
Preparation : In a three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-water bath to 0 °C.
-
Substrate Addition : Slowly add 5-chloro-1H-imidazole nitrate salt (or the free base, in which case nitric acid should also be added) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 15 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm. Gently heat the reaction to 55-60 °C and maintain this temperature for 7-10 hours, monitoring the reaction by TLC.
-
Work-up : Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice (e.g., 150 g) with vigorous stirring.
-
Extraction : Extract the resulting aqueous solution with an organic solvent such as chloroform or ethyl acetate (3 x 100 mL).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
-
Self-Validation : The identity and purity of the product must be confirmed by melting point analysis and spectroscopy (¹H NMR, IR). Purity should be assessed by HPLC.
Protocol 2: C5-Arylation via Suzuki Cross-Coupling
This protocol outlines a general procedure for the derivatization of the C5 position, adapted from methods used for the N-methyl analog.[8][10][14]
-
Principle : A palladium(0)-catalyzed cross-coupling reaction between the C5-Cl bond of the nitroimidazole and an arylboronic acid to form a new C-C bond.
-
Methodology :
-
Reaction Setup : To a reaction vessel, add 5-Chloro-4-nitro-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Catalyst Addition : Add the palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq).
-
Solvent and Degassing : Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction : Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel.
-
-
Self-Validation : The final product's structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful coupling and correct mass.
Safety, Handling, and Storage
As a laboratory chemical, 5-Chloro-4-nitro-1H-imidazole requires careful handling. The following guidelines are based on safety data for the closely related N-methyl analog.[7][15][16]
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Hazard Identification :
-
Personal Protective Equipment (PPE) :
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Handling and Storage :
-
First Aid Measures :
Conclusion
5-Chloro-4-nitro-1H-imidazole is more than just a chemical intermediate; it is a versatile platform for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by the powerful electronic influence of its chloro and nitro substituents, provides chemists with reliable and predictable pathways for molecular construction. By understanding its core properties and leveraging the validated protocols for its synthesis and derivatization, researchers are well-equipped to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutics and functional materials.
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Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]
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